molecular formula C12H14O4 B14088337 4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole CAS No. 921936-70-1

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole

Katalognummer: B14088337
CAS-Nummer: 921936-70-1
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: XKCIPTFOQRVXGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of two methoxy groups and a prop-1-en-1-yl group attached to a benzodioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4,7-dimethoxy-1,3-benzodioxole with a suitable prop-1-en-1-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes

Wissenschaftliche Forschungsanwendungen

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole: Lacks the prop-1-en-1-yl group, resulting in different chemical and biological properties.

    5-(Prop-1-en-1-yl)-1,3-benzodioxole: Lacks the methoxy groups, leading to variations in reactivity and applications.

Uniqueness

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole is unique due to the presence of both methoxy and prop-1-en-1-yl groups on the benzodioxole ring

Eigenschaften

CAS-Nummer

921936-70-1

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

4,7-dimethoxy-5-prop-1-enyl-1,3-benzodioxole

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3

InChI-Schlüssel

XKCIPTFOQRVXGG-UHFFFAOYSA-N

Kanonische SMILES

CC=CC1=CC(=C2C(=C1OC)OCO2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.